Cas no 2680863-43-6 (tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate)

tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate
- 2680863-43-6
- EN300-28278531
- tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate
-
- インチ: 1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-5-7(6-12)15-8(13)4-11/h7H,4-6H2,1-3H3
- InChIKey: LYLSNUUNOHACEK-UHFFFAOYSA-N
- ほほえんだ: ClCC(=O)OC1CN(C(=O)OC(C)(C)C)C1
計算された属性
- せいみつぶんしりょう: 249.0767857g/mol
- どういたいしつりょう: 249.0767857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278531-5g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 5g |
$2485.0 | 2023-09-09 | ||
Enamine | EN300-28278531-0.1g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-28278531-0.25g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
Enamine | EN300-28278531-0.5g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-28278531-5.0g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
Enamine | EN300-28278531-0.05g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
Enamine | EN300-28278531-10.0g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-28278531-2.5g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-28278531-1.0g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-28278531-1g |
tert-butyl 3-[(2-chloroacetyl)oxy]azetidine-1-carboxylate |
2680863-43-6 | 1g |
$857.0 | 2023-09-09 |
tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylateに関する追加情報
tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate (CAS No. 2680863-43-6): An Overview of a Versatile Compound in Medicinal Chemistry
tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate (CAS No. 2680863-43-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a nitrogen atom. The presence of the tert-butyl and 2-chloroacetyl groups adds to its chemical versatility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate is characterized by a central azetidine ring, which is substituted with a tert-butyl group at the 1-position and a 2-chloroacetyl oxy group at the 3-position. The tert-butyl group provides steric protection and stability, while the 2-chloroacetyl oxy group introduces electrophilic reactivity, making this compound an excellent starting material for further chemical modifications.
In recent years, azetidines have been extensively studied for their potential in drug discovery and development. The small size and conformational rigidity of azetidines make them attractive scaffolds for designing molecules with improved pharmacokinetic properties and reduced toxicity. For instance, azetidines have been used to enhance the potency and selectivity of inhibitors targeting various enzymes and receptors, such as kinases, proteases, and G protein-coupled receptors (GPCRs).
tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate has been particularly useful in the synthesis of prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. The tert-butyl group can be easily cleaved under physiological conditions, releasing the active metabolite. This property is crucial for improving the solubility, stability, and bioavailability of drugs, especially those with poor oral absorption or short half-lives.
The synthesis of tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate typically involves a multi-step process that includes the formation of the azetidine ring followed by functional group modifications. One common approach is to start with an appropriate azetidine derivative and introduce the tert-butyl and 2-chloroacetyl groups through selective reactions. The choice of reagents and reaction conditions is critical to ensure high yields and purity of the final product.
In addition to its use as a synthetic intermediate, tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate has shown promise in preclinical studies for its potential therapeutic applications. For example, it has been investigated as a prodrug for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to modulate specific biological pathways through targeted delivery of active metabolites makes this compound an attractive candidate for further research.
The pharmacological properties of tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate have also been explored in various in vitro and in vivo models. Studies have demonstrated its ability to cross the blood-brain barrier (BBB), which is a significant advantage for drugs targeting central nervous system (CNS) disorders. The compound's low molecular weight and lipophilicity contribute to its favorable pharmacokinetic profile, enabling efficient distribution and metabolism within the body.
The safety profile of tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate has been evaluated through extensive toxicity studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate (CAS No. 2680863-43-6) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules with improved pharmacological properties. Ongoing research continues to explore its applications in drug development, particularly as a prodrug for treating neurological disorders. As more studies are conducted, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
2680863-43-6 (tert-butyl 3-(2-chloroacetyl)oxyazetidine-1-carboxylate) 関連製品
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)
- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)